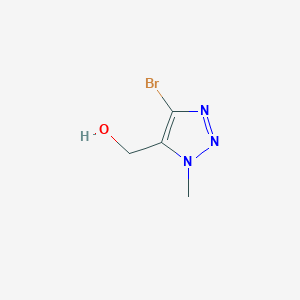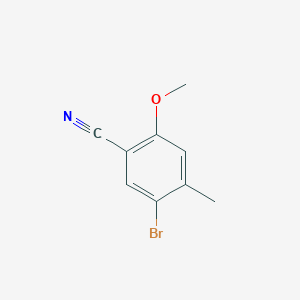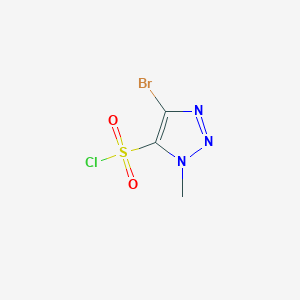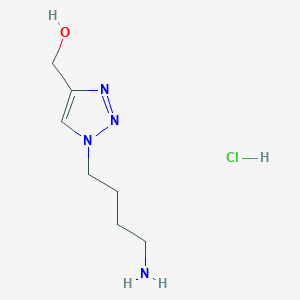![molecular formula C12H20ClN3O2 B1382127 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride CAS No. 1431962-86-5](/img/structure/B1382127.png)
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride
Overview
Description
The compound “1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride” is a chemical compound with a pyrazole core . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring attached to a piperidine ring via a methylene bridge . The pyrazole ring contains two nitrogen atoms and three carbon atoms, while the piperidine ring is a six-membered ring with one nitrogen atom .Scientific Research Applications
Heterocyclic Amino Acid Synthesis
This compound forms part of a novel series of heterocyclic amino acids, specifically serving as building blocks for achiral and chiral substances. Its synthesis involves a multi-step process starting with piperidine-4-carboxylic and piperidine-3-carboxylic acids, eventually yielding various N-Boc protected ester forms of the compound (Gita Matulevičiūtė et al., 2021).
Structural Analysis
The compound, as part of a series of related chemicals, has been analyzed for its molecular structure, showing a dihedral angle between the pyrazole and piperidine rings. This structural detail is significant for understanding the compound's potential interactions and stability in various chemical environments (D. Richter et al., 2009).
Antioxidant Properties
4,6‐Dimethyl‐1H‐pyrazolo[3,4‐b]pyridine‐3‐amine, a key intermediate similar to the compound , was used in synthesizing various derivatives with antioxidant properties. These compounds were found effective in protecting DNA from damage induced by bleomycin, suggesting the potential antioxidant capacity of related compounds (M. Gouda, 2012).
Imaging Agent for CB1 Receptors
A structurally related compound, [O-methyl-(11)C]1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide, was developed as a potential imaging agent for CB1 receptors using PET. The compound demonstrated selective labeling of CB1 receptors in postmortem human brain sections, suggesting that similar compounds could serve as useful tools in neuroimaging (J. Kumar et al., 2004).
Future Directions
Pyrazole derivatives, including this compound, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, future research could focus on exploring these applications further, as well as developing more efficient synthesis methods for this compound.
properties
IUPAC Name |
1-[(1,5-dimethylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2.ClH/c1-9-11(7-13-14(9)2)8-15-5-3-10(4-6-15)12(16)17;/h7,10H,3-6,8H2,1-2H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEGFMSNWGNLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN2CCC(CC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride](/img/structure/B1382049.png)











